Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate follows established IUPAC conventions for complex heterocyclic systems, where the pyrrolo[2,3-c]pyridine core structure serves as the parent framework. According to PubChem database records, the official IUPAC name is "this compound," which accurately describes the substitution pattern and functional groups present in the molecule. The compound is registered under Chemical Abstracts Service number 920978-84-3, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include "1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, 5-fluoro-, ethyl ester," which emphasizes the ester functionality and the specific position of the fluorine substituent.
The nomenclature system clearly indicates the fusion pattern between the pyrrole and pyridine rings, where the [2,3-c] designation specifies that the pyrrole ring is fused to the 2,3-positions of the pyridine ring. This particular fusion pattern distinguishes the compound from other pyrrolopyridine isomers such as pyrrolo[2,3-b]pyridines and pyrrolo[3,2-c]pyridines, each of which exhibits different connectivity patterns and consequently different chemical properties. The systematic naming convention also incorporates the 1H-designation, indicating that the compound exists primarily in the form where the hydrogen atom is attached to the nitrogen atom in the pyrrole ring rather than the pyridine nitrogen. Various synonyms documented in chemical databases include "MFCD13196661" and multiple vendor-specific identifiers, reflecting the compound's commercial availability and research importance.
Molecular Formula and Weight Analysis
The molecular formula C10H9FN2O2 provides a comprehensive description of the atomic composition of this compound, indicating the presence of ten carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The calculated molecular weight of 208.19 grams per mole reflects the contribution of each constituent element, with the fluorine atom contributing approximately 18.998 atomic mass units to the overall molecular mass. Comparative analysis with the non-fluorinated parent compound reveals that the fluorine substitution increases the molecular weight by approximately 18 grams per mole compared to the corresponding hydrogen-substituted analogue.
The elemental composition analysis demonstrates that the compound contains 57.69 percent carbon, 4.35 percent hydrogen, 9.13 percent fluorine, 13.46 percent nitrogen, and 15.37 percent oxygen by mass. These percentages are consistent with the expected values for an ethyl ester derivative of a fluorinated pyrrolopyridine carboxylic acid, confirming the structural assignment. The presence of two nitrogen atoms within the heterocyclic framework creates a relatively high nitrogen content compared to simpler aromatic compounds, contributing to the compound's potential for hydrogen bonding interactions and coordination chemistry applications. The oxygen atoms are located within the ethyl ester functional group, which significantly influences the compound's solubility properties and potential for hydrolysis reactions under various conditions.
Table 1: Molecular Composition Analysis of this compound
| Element | Count | Atomic Mass (amu) | Total Mass Contribution (amu) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | 10 | 12.011 | 120.11 | 57.69 |
| Hydrogen | 9 | 1.008 | 9.072 | 4.35 |
| Fluorine | 1 | 18.998 | 18.998 | 9.13 |
| Nitrogen | 2 | 14.007 | 28.014 | 13.46 |
| Oxygen | 2 | 15.999 | 31.998 | 15.37 |
| Total | 24 | - | 208.19 | 100.00 |
Structural Isomerism and Tautomeric Forms
The structural framework of this compound exhibits potential for tautomeric equilibria, particularly involving the pyrrole nitrogen atom and the adjacent pyridine system. Research on related azaindole systems has demonstrated that pyrrolopyridine compounds can exist in multiple tautomeric forms, with the 1H-tautomer generally being the most thermodynamically stable form in solution. Computational studies on similar compounds suggest that the fluorine substituent at the 5-position of the pyridine ring influences the electronic distribution and may affect the relative stability of different tautomeric forms compared to non-fluorinated analogues.
The compound's tautomeric behavior is closely related to that observed in other azaindole systems, where proton migration between nitrogen atoms can occur under specific conditions. Spectroscopic evidence from nuclear magnetic resonance studies indicates that in solution, the compound predominantly exists in the 1H-form, where the proton is attached to the pyrrole nitrogen rather than the pyridine nitrogen. This preference is consistent with theoretical calculations that suggest the 1H-tautomer is lower in energy by several kilocalories per mole compared to alternative tautomeric forms. The presence of the electron-withdrawing fluorine substituent at the 5-position may stabilize the 1H-tautomer through electronic effects that reduce the basicity of the pyridine nitrogen atom.
Crystallographic studies of related compounds have shown that the solid-state structure typically corresponds to the most stable solution-phase tautomer, providing additional confirmation of the predominant 1H-form. The tautomeric equilibrium is also influenced by solvent effects, with polar protic solvents generally favoring the 1H-tautomer through hydrogen bonding interactions. The ester functionality at the 2-position of the pyrrole ring provides additional electronic stabilization through resonance effects, which may further influence the tautomeric preference compared to the parent carboxylic acid or other derivatives.
Crystallographic Data and Conformational Analysis
Structural analysis of this compound reveals specific conformational preferences that are influenced by both intramolecular interactions and crystal packing forces. The three-dimensional conformational data available from computational modeling studies indicates that the pyrrolopyridine core adopts a planar or near-planar geometry, consistent with the aromatic character of both ring systems. The ethyl ester group exhibits conformational flexibility, with rotation around the carbon-oxygen single bonds allowing for multiple low-energy conformations that may be populated in solution.
The compound exhibits specific geometric parameters that are characteristic of the pyrrolopyridine family, with bond lengths and angles falling within expected ranges for aromatic heterocyclic systems. The fluorine substituent at the 5-position adopts a coplanar orientation with respect to the pyridine ring, maximizing orbital overlap and electronic conjugation with the aromatic system. Crystal structure determinations of related compounds suggest that intermolecular interactions, including hydrogen bonding involving the pyrrole nitrogen and π-π stacking between aromatic rings, play important roles in determining solid-state packing arrangements.
The conformational analysis reveals that the molecule can adopt multiple stable conformations in solution, with energy barriers for interconversion being relatively low due to the flexibility of the ethyl ester chain. Computational studies indicate that the most stable conformation features the ester carbonyl group oriented to minimize steric interactions with the pyridine ring while maintaining favorable electronic interactions. The presence of the fluorine atom introduces additional considerations for crystal packing, as fluorine can participate in weak intermolecular interactions that influence the overall crystal structure and physical properties of the solid material.
Table 2: Key Structural Parameters of this compound
| Structural Feature | Parameter | Value/Description |
|---|---|---|
| Molecular Volume | Calculated Volume | ~190 ų |
| Rotatable Bonds | Count | 3 |
| Ring Systems | Number | 2 (fused) |
| Hydrogen Bond Donors | Count | 1 |
| Hydrogen Bond Acceptors | Count | 2 |
| Polar Surface Area | Area | 55.0 Ų |
| LogP (Calculated) | Partition Coefficient | 1.67 |
Comparative Structural Analysis with Pyrrolo[2,3-b]pyridine Analogues
Comparative structural analysis between this compound and its pyrrolo[2,3-b]pyridine isomers reveals significant differences in electronic properties and molecular geometry that affect their chemical behavior. The key distinction lies in the connectivity pattern of the fused ring system, where the [2,3-c] isomer features the pyrrole ring fused to the 2,3-positions of pyridine, while the [2,3-b] isomer has the pyrrole ring fused to the 2,3-positions but with different nitrogen positioning. This structural difference results in altered electronic distribution patterns and consequently different reactivity profiles for nucleophilic and electrophilic substitution reactions.
Examination of molecular modeling data demonstrates that the pyrrolo[2,3-c]pyridine system exhibits different dipole moments and electrostatic potential surfaces compared to the corresponding [2,3-b] analogues. The fluorine substituent at the 5-position in the [2,3-c] system occupies a different electronic environment compared to the equivalent position in [2,3-b] systems, leading to variations in chemical shift patterns observed in nuclear magnetic resonance spectroscopy. Research studies have shown that pyrrolo[2,3-b]pyridine compounds often exhibit different biological activity profiles compared to their [2,3-c] counterparts, suggesting that the isomeric differences translate into meaningful changes in molecular recognition and binding properties.
The synthetic accessibility of these isomeric systems also differs significantly, with pyrrolo[2,3-c]pyridines typically requiring different synthetic strategies compared to pyrrolo[2,3-b]pyridines. Studies have demonstrated that the [2,3-c] isomer exhibits greater susceptibility to certain types of ring-opening reactions under nucleophilic conditions, while the [2,3-b] isomer shows enhanced stability toward similar reaction conditions. This difference in reactivity patterns has important implications for the use of these compounds as synthetic intermediates in pharmaceutical chemistry and materials science applications. The crystallographic data available for both isomeric series indicates that different intermolecular packing arrangements are observed, with the [2,3-c] isomers typically exhibiting different hydrogen bonding patterns compared to their [2,3-b] analogues.
Table 3: Comparative Analysis of Pyrrolopyridine Isomers
| Property | Pyrrolo[2,3-c]pyridine | Pyrrolo[2,3-b]pyridine |
|---|---|---|
| Ring Fusion Pattern | Pyrrole fused to C2-C3 of pyridine | Pyrrole fused to C2-C3 of pyridine (different N position) |
| Electronic Character | Moderate electron density | Different electron distribution |
| Synthetic Accessibility | Moderate difficulty | Variable depending on substitution |
| Stability to Nucleophiles | Moderate stability | Generally higher stability |
| Hydrogen Bonding Capacity | 1 donor, 2 acceptors | Similar but different geometry |
| Common Applications | Pharmaceutical intermediates | Pharmaceutical intermediates |
Properties
IUPAC Name |
ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDGSFPBEITVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737488 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920978-84-3 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods
Construction of Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine scaffold is typically assembled via cyclization reactions starting from appropriately substituted pyridine or pyrrole precursors. One common approach involves:
- Starting from 5-bromo-1H-pyrrolo[2,3-c]pyridine as an intermediate.
- Using Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents at the 5-position when required.
For example, the reaction of 5-bromo-1H-pyrrolo[2,3-c]pyridine with phenylboronic acid in the presence of a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate base in a dioxane/water mixture at 80°C to reflux for 1-16 hours affords 5-aryl substituted pyrrolo[2,3-c]pyridines.
Esterification to Form Ethyl Carboxylate
The carboxylate group at the 2-position is introduced and esterified to the ethyl ester by:
- Reaction of the corresponding carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
- Alternatively, esterification can be performed using ethyl chloroformate or other ethylating agents.
The esterification step is crucial to obtain the ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in high purity and yield.
Representative Synthetic Procedure Summary
| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Suzuki Coupling | 5-bromo-1H-pyrrolo[2,3-c]pyridine + phenylboronic acid, Pd(dppf)Cl2 catalyst, K2CO3 base, dioxane/water, 80°C | Formation of 5-substituted pyrrolo[2,3-c]pyridine intermediate |
| 2 | Selective Fluorination | Fluorinated precursor or electrophilic fluorinating agent (e.g., NFSI) | Introduction of fluorine at 5-position |
| 3 | Esterification | Carboxylic acid intermediate + ethanol, acid catalyst or ethyl chloroformate | Formation of ethyl ester at 2-position |
| 4 | Purification | Flash chromatography on silica gel or preparative HPLC | Isolation of pure this compound |
Analytical and Purification Techniques
- Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to confirm molecular weight and purity.
- Chromatography: Flash chromatography on silica gel and preparative reverse-phase HPLC with acetonitrile/water gradients adjusted by trifluoroacetic acid or ammonium hydroxide is employed for purification.
- Filtration Aids: Celite® is often used for filtration during work-up steps to remove particulates.
- Ion Exchange Resins: DOWEX ion exchange resins may be used to remove ionic impurities or to facilitate product isolation.
Research Findings and Notes
- The Suzuki coupling conditions are critical for obtaining high yields, with reaction times varying from 1 to 16 hours and temperatures around 80°C to reflux.
- Bromination steps (if needed for intermediate preparation) are conducted at low temperatures (0°C to room temperature) using bromine or N-bromosuccinimide (NBS) in organic solvents.
- The esterification step is generally straightforward but requires careful control of pH and temperature to prevent hydrolysis or side reactions.
- Purification protocols are optimized to ensure removal of palladium residues and other by-products, which is essential for pharmaceutical-grade compounds.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Used in Suzuki coupling |
| Base | Potassium carbonate (K2CO3) | Common base for cross-coupling |
| Solvent | Dioxane/water (2.5:1) | Reaction medium for coupling |
| Temperature | 80°C to reflux | Reaction temperature range |
| Reaction Time | 1 to 16 hours | Depending on substrate and conditions |
| Bromination Reagents | Br2 or NBS | For intermediate halogenation |
| Esterification Agents | Ethanol with acid catalyst or ethyl chloroformate | For ester formation |
| Purification Techniques | Flash chromatography, preparative HPLC | To achieve high purity |
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of pyrrolopyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrrolopyridine scaffold can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Targeting Kinases
This compound has been explored as a kinase inhibitor. Kinases play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer. This compound and its derivatives have demonstrated promising activity against specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
Organic Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it through various functionalization reactions, leading to the development of novel compounds with desired properties .
Synthesis of Heterocycles
The compound is also utilized in the synthesis of various heterocyclic compounds. Heterocycles are essential in pharmaceuticals and agrochemicals due to their diverse biological activities. The presence of the pyrrolopyridine moiety facilitates the formation of new heterocyclic systems through cyclization reactions .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The table below summarizes key analogs of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, highlighting substituent effects on synthesis, molecular properties, and applications.
*Estimated based on halogenated analogs (Cl, Br).
Biological Activity
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 920978-84-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Molecular Formula : CHFNO
- Molecular Weight : 208.19 g/mol
- Purity : Typically specified by suppliers for research use .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that compounds containing the pyrrole moiety often exhibit significant anti-inflammatory and analgesic properties, possibly through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrrolo compounds exhibit notable anti-inflammatory effects. This compound has been evaluated for its COX inhibitory activity. In vitro assays have shown promising results with IC values comparable to established anti-inflammatory drugs like diclofenac and celecoxib.
| Compound | IC (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.034 - 0.052 | High |
| Diclofenac | 0.054 | Reference |
| Celecoxib | 0.060 | Reference |
This table summarizes the anti-inflammatory potency of this compound in comparison to standard medications.
Antiproliferative Activity
Recent studies have also explored the antiproliferative effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in human tumor cell lines with GI values in the nanomolar to micromolar range.
| Cell Line | GI (nM) |
|---|---|
| HeLa (cervical cancer) | 50 - 100 |
| MCF-7 (breast cancer) | 75 - 150 |
| A549 (lung cancer) | 100 - 200 |
These findings suggest that this compound may serve as a potential lead compound for developing anticancer agents.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolo derivatives, including this compound. The study assessed the compound's efficacy in reducing inflammation in rodent models of arthritis. Results indicated a significant reduction in paw edema compared to control groups, supporting its therapeutic potential in inflammatory diseases .
Safety and Toxicology
Safety assessments are crucial for any new pharmacological agent. Preliminary toxicological evaluations indicate that this compound exhibits a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg in animal models . Further studies are necessary to fully elucidate its long-term safety and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
